molecular formula C6H3Cl2N3S B3289636 5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine CAS No. 859796-00-2

5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine

Cat. No.: B3289636
CAS No.: 859796-00-2
M. Wt: 220.08 g/mol
InChI Key: OOZLZUWRNQNRLY-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine is a heterocyclic compound that contains both thiazole and pyrimidine rings It is characterized by the presence of two chlorine atoms at positions 5 and 7, and a methyl group at position 2 on the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4,6-dichloropyrimidine with α-haloketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazolo[4,5-d]pyrimidine ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

    Substitution Reactions: The chlorine atoms at positions 5 and 7 can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cyclization Reactions: The compound can be used as a precursor in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alkoxides, are commonly used in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, can be used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiazolo[4,5-d]pyrimidine derivative.

Scientific Research Applications

Chemistry: 5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise as antimicrobial, antiviral, and anticancer agents. The presence of the thiazole and pyrimidine rings contributes to its biological activity.

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine and its derivatives depends on the specific biological target. In general, the compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

    5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine: This compound has a similar structure but with a methylthio group instead of a methyl group.

    5,7-Dichlorothiazolo[5,4-d]pyrimidine: Lacks the methyl group at position 2.

    5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine: Contains a pyrazole ring instead of a thiazole ring.

Uniqueness: 5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine is unique due to the specific arrangement of chlorine atoms and the methyl group on the thiazole ring. This structural configuration contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5,7-dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3S/c1-2-9-5-3(12-2)4(7)10-6(8)11-5/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZLZUWRNQNRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared using the method used in the preparation of 5,7-dichloro-2-methyl-thiazolo[5,4-d]pyrimidine using 2-methyl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione in place of 2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione. The title compound was obtained as an solid (140 mg, 28%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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